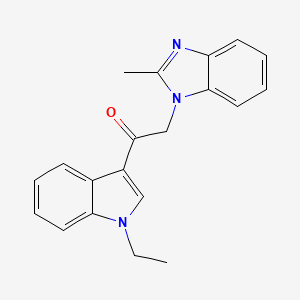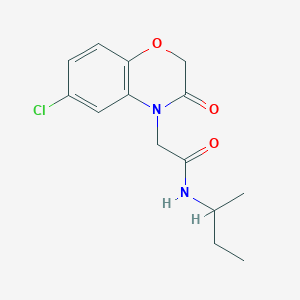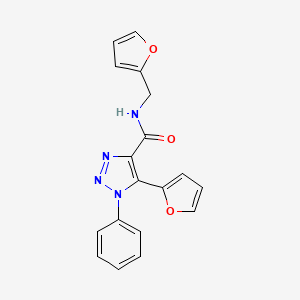
N-cyclopentyl-3-(4-ethylphenyl)propanamide
Descripción general
Descripción
N-cyclopentyl-3-(4-ethylphenyl)propanamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
N-cyclopentyl-3-(4-ethylphenyl)propanamide acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. The activation of CB1 receptors by N-cyclopentyl-3-(4-ethylphenyl)propanamide leads to the inhibition of neurotransmitter release and the modulation of various physiological processes, including pain perception, appetite regulation, and mood. N-cyclopentyl-3-(4-ethylphenyl)propanamide also has some affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The activation of CB1 receptors by N-cyclopentyl-3-(4-ethylphenyl)propanamide leads to the inhibition of neurotransmitter release, including the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This inhibition of neurotransmitter release is responsible for the analgesic and anti-inflammatory effects of N-cyclopentyl-3-(4-ethylphenyl)propanamide. N-cyclopentyl-3-(4-ethylphenyl)propanamide also modulates the release of dopamine, a neurotransmitter that is involved in reward and motivation, and has been shown to have some potential in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-3-(4-ethylphenyl)propanamide is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the use of N-cyclopentyl-3-(4-ethylphenyl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. The use of N-cyclopentyl-3-(4-ethylphenyl)propanamide in animal studies also requires careful consideration of ethical issues related to the use of synthetic cannabinoids in research.
Direcciones Futuras
Future research on N-cyclopentyl-3-(4-ethylphenyl)propanamide is focused on the development of more selective and potent CB1 receptor agonists, as well as the investigation of the potential clinical applications of these compounds. The development of novel delivery methods for synthetic cannabinoids, such as transdermal patches and inhalation devices, may also improve the efficacy and safety of these compounds in clinical settings. Additionally, the investigation of the potential therapeutic applications of CB2 receptor agonists, such as the inhibition of inflammation and immune response, is an area of active research.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(4-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, N-cyclopentyl-3-(4-ethylphenyl)propanamide has been shown to be effective in reducing pain and inflammation, protecting neurons from damage caused by stroke and traumatic brain injury, and inhibiting the growth of cancer cells. These promising results have led to further research on the potential clinical applications of N-cyclopentyl-3-(4-ethylphenyl)propanamide.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALDKHXMEOIMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4439360.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)


![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)